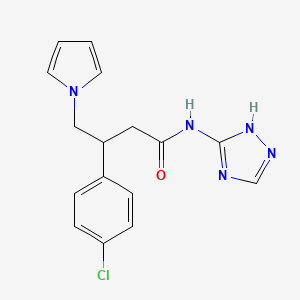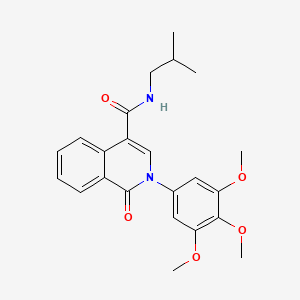
3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-N-(1H-1,2,4-triazol-3-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-N-(1H-1,2,4-triazol-3-yl)butanamide is a synthetic organic compound that features a combination of aromatic and heterocyclic structures
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-N-(1H-1,2,4-triazol-3-yl)butanamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the 4-chlorophenyl intermediate: This step involves the chlorination of a phenyl ring to introduce the chlorine atom at the para position.
Pyrrole ring formation: The pyrrole ring can be synthesized through a Paal-Knorr synthesis or other cyclization methods.
Triazole ring formation: The triazole ring is often formed via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition.
Coupling reactions: The final step involves coupling the intermediates to form the butanamide backbone, often using amide bond formation techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-N-(1H-1,2,4-triazol-3-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
化学
化学において、3-(4-クロロフェニル)-4-(1H-ピロール-1-イル)-N-(1H-1,2,4-トリアゾール-3-イル)ブタンアミドは、より複雑な分子の合成のためのビルディングブロックとして使用することができます。そのユニークな構造は、新しい化学反応と経路の探求を可能にします。
生物学と医学
生物学と医学において、この化合物は、その潜在的な薬理学的特性について研究されています。これは、特定の生物学的経路や疾患を標的にする新薬の開発のためのリード化合物となる可能性があります。
産業
産業において、この化合物は、そのユニークな化学的特性により、ポリマーやコーティングなどの新しい材料の開発に役立つ可能性があります。
作用機序
3-(4-クロロフェニル)-4-(1H-ピロール-1-イル)-N-(1H-1,2,4-トリアゾール-3-イル)ブタンアミドの作用機序は、その具体的な用途によって異なります。薬理学的文脈では、酵素、受容体、イオンチャネルなどの分子標的に作用して、その活性を調節し、治療効果をもたらす可能性があります。
6. 類似の化合物との比較
類似の化合物
3-(4-クロロフェニル)-4-(1H-ピロール-1-イル)ブタンアミド: トリアゾール環がないため、化学的および生物学的特性が異なる可能性があります。
4-(1H-ピロール-1-イル)-N-(1H-1,2,4-トリアゾール-3-イル)ブタンアミド: クロロフェニル基がないため、反応性や用途が影響を受ける可能性があります。
独自性
3-(4-クロロフェニル)-4-(1H-ピロール-1-イル)-N-(1H-1,2,4-トリアゾール-3-イル)ブタンアミドは、クロロフェニル基とトリアゾール基の両方を有しているため、これらの官能基の特性を組み合わせており、新規な用途や反応パターンをもたらす可能性があります。
類似化合物との比較
Similar Compounds
3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)butanamide: Lacks the triazole ring, which may affect its chemical and biological properties.
4-(1H-pyrrol-1-yl)-N-(1H-1,2,4-triazol-3-yl)butanamide: Lacks the chlorophenyl group, which may influence its reactivity and applications.
Uniqueness
The presence of both the chlorophenyl and triazole groups in 3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-N-(1H-1,2,4-triazol-3-yl)butanamide makes it unique, as it combines the properties of these functional groups, potentially leading to novel applications and reactivity patterns.
特性
分子式 |
C16H16ClN5O |
|---|---|
分子量 |
329.78 g/mol |
IUPAC名 |
3-(4-chlorophenyl)-4-pyrrol-1-yl-N-(1H-1,2,4-triazol-5-yl)butanamide |
InChI |
InChI=1S/C16H16ClN5O/c17-14-5-3-12(4-6-14)13(10-22-7-1-2-8-22)9-15(23)20-16-18-11-19-21-16/h1-8,11,13H,9-10H2,(H2,18,19,20,21,23) |
InChIキー |
QTGMFQOLJYYWNJ-UHFFFAOYSA-N |
正規SMILES |
C1=CN(C=C1)CC(CC(=O)NC2=NC=NN2)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl [2-({[1-(4,6-dimethylpyrimidin-2-yl)piperidin-3-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B10993402.png)
![[4-Methyl-2-(2-propylpyridin-4-yl)-1,3-thiazol-5-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B10993404.png)
![4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-1-(morpholin-4-yl)butan-1-one](/img/structure/B10993411.png)
![N-[3-(acetylamino)phenyl]-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B10993417.png)

![3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)propanamide](/img/structure/B10993421.png)
![{1-[({[3-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]acetyl}amino)methyl]cyclohexyl}acetic acid](/img/structure/B10993433.png)
![N-{4-[(3-oxopiperazin-1-yl)carbonyl]phenyl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B10993439.png)
![3,5-dimethoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B10993450.png)

![N-[2-(1H-imidazol-4-yl)ethyl]-2-{[3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl]oxy}acetamide](/img/structure/B10993456.png)
![N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(2-methylpropyl)-1H-pyrrol-2-yl}-2-methylpropanamide](/img/structure/B10993463.png)
![(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(4,7-dimethoxy-1H-indol-2-yl)methanone](/img/structure/B10993464.png)
![N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]-2-methylpropanamide](/img/structure/B10993467.png)
